4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide
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Overview
Description
4-bromo-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a spirocyclic acetal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves multiple steps:
Formation of the Spirocyclic Acetal: The spirocyclic acetal moiety can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form 1,4-dioxaspiro[4.5]decane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while hydrolysis of the spirocyclic acetal produces diols and cyclohexanone .
Scientific Research Applications
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic acetal structure can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1,4-dioxaspiro[4.5]decan-6-yl)-1H-pyrazole-5-carboxamide: This compound features a similar spirocyclic acetal structure but with a pyrazole ring instead of a benzamide group.
N-(4-bromo-2-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
4-bromo-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)benzamide is unique due to its specific combination of a brominated aromatic ring, a benzamide group, and a spirocyclic acetal
Properties
IUPAC Name |
4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJCVQYJGRLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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